molecular formula C6H10ClN3 B1426005 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1187830-90-5

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No. B1426005
M. Wt: 159.62 g/mol
InChI Key: MGEFXKKDBHBPEO-UHFFFAOYSA-N
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Description

The compound “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride” is a derivative of the 1H-pyrazolo[3,4-c]pyridine family . It is a nitrogen-containing heterocycle, which is a common framework in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H9N3 . The InChI code for this compound is 1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 123.16 .

Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives, including 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride, have been investigated for their effectiveness as corrosion inhibitors. Studies have shown their potential in protecting metals like steel and copper in acidic environments. This application is particularly relevant in industries where metal corrosion can be a significant issue (Dandia, Gupta, Singh, & Quraishi, 2013); (Sudheer & Quraishi, 2015).

Antiproliferative Activity

Research has been conducted on pyrazolo[3,4-c]pyridine derivatives for their antiproliferative activity, particularly in the context of cancer research. Some compounds have shown promising activity against lung, cervical, breast, and prostate cancer cell lines (Pawar, Pansare, & Shinde, 2017).

Synthesis and Characterization

A significant amount of research has been dedicated to the synthesis and characterization of various pyrazolo[3,4-b]pyridine derivatives. These studies focus on developing efficient synthesis methods and understanding the chemical properties of these compounds (Bellec & Lhommet, 1995); (Donaire-Arias et al., 2022).

Electrochemical Studies

Electrochemical studies have been conducted on pyrazolo[3,4-d]pyridine derivatives, exploring their oxidation behavior and potential applications in various fields. These studies often involve detailed examination of electrochemical reactions and the formation of various compounds (Dryhurst, 1976).

Development of Novel Compounds

Researchers have focused on developing novel pyrazolo[3,4-c]pyridine derivatives with potential biomedical applications. These efforts include designing and synthesizing compounds that could be used in the treatment of diseases like tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h3,7H,1-2,4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEFXKKDBHBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

CAS RN

1187830-90-5
Record name 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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